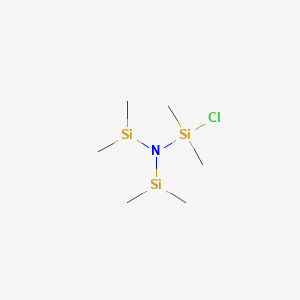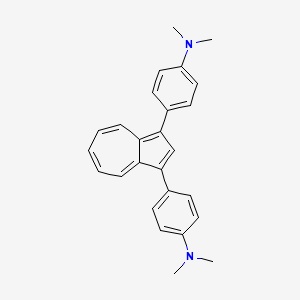
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol is a chemical compound with the molecular formula C12H15NO4 It is a derivative of isoquinoline, characterized by the presence of two methoxy groups at positions 6 and 7, an oxo group at position 2, and a hydroxymethyl group at position 1
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 6,7-dimethoxyisoquinoline.
Oxidation: The 6,7-dimethoxyisoquinoline is oxidized to introduce the oxo group at position 2. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at position 1. This can be accomplished through a reaction with formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group, resulting in the formation of a diol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of (6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)carboxylic acid.
Reduction: Formation of (6,7-Dimethoxy-2-hydroxy-2lambda~5~-isoquinolin-1-yl)methanol.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its potential anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers and dyes.
作用机制
The mechanism of action of (6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy and oxo groups play a crucial role in its binding affinity and specificity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, its structural features allow it to interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
Similar Compounds
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol: Similar in structure but lacks the oxo group at position 2.
6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide: Contains similar methoxy groups but differs in the core structure and functional groups.
Uniqueness
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol is unique due to the presence of both methoxy and oxo groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
849586-71-6 |
|---|---|
分子式 |
C12H13NO4 |
分子量 |
235.24 g/mol |
IUPAC 名称 |
(6,7-dimethoxy-2-oxidoisoquinolin-2-ium-1-yl)methanol |
InChI |
InChI=1S/C12H13NO4/c1-16-11-5-8-3-4-13(15)10(7-14)9(8)6-12(11)17-2/h3-6,14H,7H2,1-2H3 |
InChI 键 |
WHQIRWQTHDCINN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C=C[N+](=C2CO)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B14193419.png)

![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)

![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)






![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)

![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)
